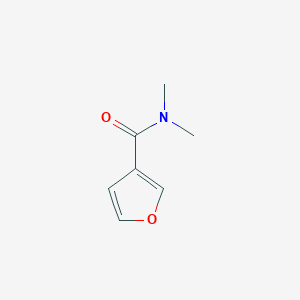

N,N-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethylfuran-3-carboxamide: is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Carboxylic Acids: One common method involves the conversion of carboxylic acids to N,N-dimethylamides using N,N-dimethylacetamide as a dimethylamine source.

From Acid Chlorides: Another method involves the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents.

Industrial Production Methods: The industrial production of N,N-dimethylfuran-3-carboxamide often employs the above-mentioned methods, with a focus on optimizing yields and minimizing environmental impact. The use of environmentally benign solvents and reagents is a key consideration in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-dimethylfuran-3-carboxamide can undergo oxidation reactions, often leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The furan ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: N,N-dimethylfuran-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: This compound has shown potential as an inhibitor of certain viral infections, including the H5N1 influenza virus . Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism by which N,N-dimethylfuran-3-carboxamide exerts its effects involves interactions with specific molecular targets. For example, as an antiviral agent, it may inhibit viral replication by binding to viral proteins or interfering with viral entry into host cells . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

- N,N-dimethylacetamide

- N,N-dimethylformamide

- Furan-3-carboxamide

Comparison: N,N-dimethylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. Compared to N,N-dimethylacetamide and N,N-dimethylformamide, the furan ring provides additional sites for chemical modification and potential biological activity .

Biological Activity

N,N-Dimethylfuran-3-carboxamide is an organic compound with significant potential in medicinal chemistry and materials science. Its unique structural characteristics, including a furan ring substituted with a carboxamide group and two methyl groups on the nitrogen atom, contribute to its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉N O₂. The compound features:

- Furan Ring : A five-membered aromatic ring contributing to its chemical stability.

- Carboxamide Group : Enhances hydrogen bonding capabilities, influencing biological interactions.

- Dimethyl Substitution : The presence of two methyl groups on the nitrogen atom affects lipophilicity and solubility.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Properties : The compound has shown potential as an inhibitor of certain viral infections, such as the H5N1 influenza virus, by interfering with viral replication mechanisms.

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for developing new pharmaceuticals targeting bacterial infections.

- Antiparasitic Potential : Investigations into its activity against parasites have indicated possible therapeutic applications .

The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets. For instance:

- Viral Inhibition : It may inhibit viral entry into host cells or bind to viral proteins, disrupting the replication process.

- Enzyme Interaction : The compound's structural features allow it to interact with various enzymes or receptors, influencing biochemical pathways critical for microbial survival.

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity

A study focused on the antiviral properties of this compound revealed that it effectively inhibited the replication of the H5N1 influenza virus in vitro. The mechanism was attributed to the compound's ability to bind to viral proteins essential for replication, thus preventing the virus from proliferating within host cells. This finding suggests further exploration into its use as a therapeutic agent against influenza viruses.

Case Study: Antimicrobial Properties

In another investigation, this compound was tested for its antimicrobial efficacy against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, highlighting its potential utility in developing new antibiotics. The study emphasized the need for further testing to establish minimum inhibitory concentrations (MIC) and explore structure-activity relationships.

Properties

CAS No. |

14757-80-3 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

N,N-dimethylfuran-3-carboxamide |

InChI |

InChI=1S/C7H9NO2/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 |

InChI Key |

GLKZDYDVSBCMAA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=COC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.